Pyrrolidine vs. Diethylamino Head‑Group: LogP and Solubility Differentiation for 2‑Cyclopentene‑1‑Acetic Acid Esters
The target compound (2‑methylpyrrolidine head‑group, hydrochloride salt) has a reported density of 0.991 g cm⁻³ and a calculated molecular weight of 293.44 g mol⁻¹ for the free base . The comparator 2‑(diethylamino)ethyl 2‑cyclopent‑2‑en‑1‑ylpent‑4‑enoate hydrochloride (CAS 67239‑09‑2) carries a diethylamino head‑group and a pent‑4‑en‑1‑yl α‑substituent, yielding a molecular weight of 301.85 g mol⁻¹ and a boiling point of 335.9 °C at 760 mmHg [1]. Although direct LogP values are not publicly available for either compound, the replacement of a polar acyclic diethylamino group with a cyclic 2‑methylpyrrolidine moiety is expected to increase Log P by approximately 0.4–0.6 units based on fragment‑based analogue analysis of similar pyrrolidine vs. diethylamino ester pairs [2].
| Evidence Dimension | Molecular weight, density, and predicted LogP shift |
|---|---|
| Target Compound Data | Free base MW 293.44 g mol⁻¹; density 0.991 g cm⁻³; hydrochloride salt MW 329.90 g mol⁻¹ |
| Comparator Or Baseline | 2‑(Diethylamino)ethyl analog (CAS 67239‑09‑2): MW 301.85 g mol⁻¹ |
| Quantified Difference | Estimated LogP increase of 0.4–0.6 units for pyrrolidine vs. diethylamino congener |
| Conditions | Fragment‑based LogP estimation; no experimental shake‑flask data available |
Why This Matters
A higher LogP alters tissue distribution and membrane permeability, making the pyrrolidine‑containing compound preferable for applications requiring enhanced passive diffusion.
- [1] Chemical-Buyers.com. 2-(Diethylamino)ethyl 2-cyclopent-2-en-1-ylpent-4-enoate hydrochloride (CAS 67239-09-2). Product identification page. Accessed May 2026. View Source
- [2] Sugden, J. K.; Singh, M. Some Pyrrolidine Derivatives as Antispasmodics. J. Med. Chem. 1971, 14 (1), 76–78. doi:10.1021/jm00283a026. View Source
